BenchChemオンラインストアへようこそ!

1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Lipophilicity Drug design Cannabinoid CB1 receptor

This N1-(4-tert-butylphenyl)-substituted tetrahydropyridazine-3-carboxylic acid provides a privileged scaffold for CB1 receptor targeting. Unlike the N1-phenyl analog (CAS 33548-33-3), the bulky 4-tert-butyl group introduces a unique hydrophobic surface (XLogP3 2.3) without additional HBD/HBA, altering binding-site complementarity and coupling reaction kinetics. The carboxylic acid handle enables amide/ester conjugation, prodrug synthesis, or bioisostere installation. With MW 274.31 and drug-like properties, it is ideal for SAR diversification, probe molecule synthesis, and as a standardized reference material (≥95% purity).

Molecular Formula C15H18N2O3
Molecular Weight 274.32
CAS No. 2225136-50-3
Cat. No. B2574536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
CAS2225136-50-3
Molecular FormulaC15H18N2O3
Molecular Weight274.32
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N2C(=O)CCC(=N2)C(=O)O
InChIInChI=1S/C15H18N2O3/c1-15(2,3)10-4-6-11(7-5-10)17-13(18)9-8-12(16-17)14(19)20/h4-7H,8-9H2,1-3H3,(H,19,20)
InChIKeyHRENCGZBSMDVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-tert-Butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS 2225136-50-3) – Core Scaffold Identity and Procurement-Relevant Chemical Class


1-(4-tert-Butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic small molecule (C15H18N2O3, MW 274.31 g/mol) belonging to the 1,4,5,6-tetrahydropyridazine-3-carboxylic acid family. Its core scaffold—a partially saturated pyridazine ring bearing a 3-carboxylic acid and a 6-oxo group—is recognized as a privileged structure in medicinal chemistry, particularly within programs targeting the cannabinoid CB1 receptor for metabolic disorders [1]. The N1 substitution with a bulky, electron-donating 4-tert-butylphenyl group distinguishes it from simpler N1-phenyl or N1-alkyl analogs, conferring distinct physicochemical properties that are directly relevant to downstream synthetic diversification and biological screening outcomes [2].

Why 1-(4-tert-Butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid Cannot Be Replaced by Closest Analogs in Scientific & Industrial Workflows


In the 1,4,5,6-tetrahydropyridazine-3-carboxylic acid series, the N1-aryl substituent exerts a profound influence on lipophilicity, electronic distribution, and steric bulk, which collectively govern molecular recognition at biological targets such as the CB1 receptor [1]. Generic substitution with the unsubstituted N1-phenyl analog (CAS 33548-33-3, C11H10N2O3, MW 218.21) or the N1-(4-methylphenyl) analog (CAS 926240-25-7, C12H12N2O3, MW 232.24) would therefore alter the compound's chromatographic retention, crystallinity, and binding-site complementarity in ways that cannot be predicted by simple additivity rules. The 4-tert-butyl group on the target compound introduces a uniquely large hydrophobic surface (computed XLogP3-AA of 2.3) without introducing additional hydrogen-bond donors or acceptors, a combination that is absent in smaller alkyl or halogen-substituted comparators [2]. For procurement decisions, this means that substituting with a cheaper or more readily available N1-phenyl analog will not recapitulate the structure-activity relationships, pharmacokinetic properties, or chemical reactivity profiles required for specific lead-optimization campaigns.

Quantitative Differentiation Evidence: 1-(4-tert-Butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid Versus Closest Analogs


Lipophilicity (XLogP3-AA) as a Determinant of Membrane Permeability and CB1R Binding-Cleft Compatibility

The computed XLogP3-AA of the target compound (2.3) [2] exceeds that of the unsubstituted N1-phenyl analog (1.0, CAS 33548-33-3) by +1.3 log units and surpasses the N1-(4-methylphenyl) analog (1.5, CAS 926240-25-7) by +0.8 log units. This lipophilicity increment is directly relevant because the CB1 receptor binding pocket contains a large hydrophobic subpocket that accommodates bulky lipophilic substituents; SAR studies on 1,4,5,6-tetrahydropyridazine-based CB1 antagonists have demonstrated that increasing N1-aryl hydrophobicity correlates with improved binding affinity up to a threshold beyond which aqueous solubility becomes limiting [1].

Lipophilicity Drug design Cannabinoid CB1 receptor

Molecular Weight and Rotatable Bond Count Differentiating Pharmacokinetic and Synthetic Profiles

The target compound has a molecular weight of 274.31 g/mol and 3 rotatable bonds (the carboxylic acid, the N1-aryl bond, and the tert-butyl C–C bond) [2]. In comparison, the N1-(4-methylphenyl) analog (CAS 926240-25-7) weighs 232.24 g/mol with 2 rotatable bonds, while the N1-(4-chlorophenyl) analog (CAS 1094350-57-4) weighs ~252.66 g/mol with 2 rotatable bonds. The tert-butyl group adds approximately 42 Da relative to the methyl analog while introducing an additional rotatable bond, which affects both crystallinity and metabolic stability. In the context of CB1 antagonist programs, the increase in molecular weight and rotatable bond count remains within the acceptable range for CNS drug-like properties (MW < 400, rotatable bonds < 8) while providing a unique vector for peripheral restriction—a key design goal for next-generation CB1 antagonists that avoid CNS side effects [1].

Physicochemical profiling Lead optimization Synthetic intermediate

Hydrogen-Bond Donor/Acceptor Profile Optimized for Carboxylic Acid Bioisostere Replacement

The target compound contains 1 hydrogen-bond donor (carboxylic acid OH) and 4 hydrogen-bond acceptors (two carbonyl oxygens, one pyridazine ring nitrogen, one carboxylic acid carbonyl oxygen) [2]. This is identical in donor count to the N1-phenyl analog but differs critically in the spatial presentation of the acceptor array due to the steric shielding imposed by the 4-tert-butylphenyl group. In medicinal chemistry campaigns, the carboxylic acid moiety serves as a key synthetic handle for amide coupling, ester prodrug formation, or bioisostere replacement; the steric environment around the carboxylic acid influences both the kinetics of derivatization and the metabolic lability of the resulting conjugates [1]. The single H-bond donor limits excessive polarity, while four H-bond acceptors provide sufficient solvation capacity for oral absorption considerations.

Medicinal chemistry Carboxylic acid handling Prodrug design

Vendor-Supplied Purity Data Supporting Reproducibility in Synthesis Campaigns

Commercially, the target compound is available at a minimum purity of 95% (CymitQuimica, ref. 3D-APD13650) , which is consistent with the purity specifications of the N1-phenyl analog (typically 95–97%) and the N1-(4-methylphenyl) analog (95–98%). However, the tert-butylphenyl compound is priced at ~€463–477 per 250 mg (CymitQuimica, 2019), compared to the simpler N1-phenyl analog which is generally available at lower cost due to fewer synthetic steps. The premium reflects the synthetic complexity of introducing the 4-tert-butylphenylhydrazine precursor and its subsequent cyclization with maleic anhydride [1]. This cost differential must be weighed against the value of gaining access to a unique region of chemical space with defined lipophilicity and steric properties.

Chemical procurement Quality control Synthetic reproducibility

1,4,5,6-Tetrahydropyridazine Core as a Validated Scaffold for Peripherally Restricted CB1 Antagonists with Negligible Brain Penetrance

The 1,4,5,6-tetrahydropyridazine scaffold has been advanced into peripherally acting CB1 antagonists, with lead compound 11jE2 demonstrating <13% brain penetrance and significant body-weight reduction in diet-induced obese (DIO) mice [1]. This proof-of-concept establishes the scaffold's intrinsic suitability for peripheral restriction—a critical safety requirement following the market withdrawal of the brain-penetrant CB1 antagonist rimonabant. While direct brain-penetrance data for the target compound are not available, its computed physicochemical profile (MW 274.31, XLogP3-AA 2.3, 1 HBD) places it within the favorable range for designing peripherally restricted candidates when further elaborated at the 3-carboxylic acid position. In contrast, smaller N1-aryl analogs (e.g., N1-phenyl, MW 218.21) may lack sufficient bulk to engineer peripheral restriction upon derivatization.

Cannabinoid CB1 receptor Peripheral restriction Metabolic syndrome

Optimal Research and Industrial Application Scenarios for 1-(4-tert-Butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid


Lead Optimization for Peripherally Restricted CB1 Antagonists Targeting Metabolic Syndrome

The compound's carboxylic acid moiety allows direct conjugation to sulfonylureas or amidines, following routes established for tetrahydropyridazine-based CB1 antagonists [1]. Its lipophilic 4-tert-butylphenyl group provides a pre-validated hydrophobic anchor that orients the molecule within the CB1 binding pocket, while the intermediate MW (274.31) and XLogP3-AA (2.3) maintain drug-like properties [2]. Procurement of this intermediate is justified for medicinal chemistry teams seeking to diversify the N1-aryl space of their CB1 antagonist libraries without undertaking de novo synthesis of the tetrahydropyridazine core.

Carboxylic Acid Bioisostere Screening and Prodrug Synthesis

The single carboxylic acid group serves as a versatile synthetic handle for amide bond formation, ester prodrug synthesis, or conversion to heterocyclic bioisosteres (e.g., tetrazole, oxadiazolone). The steric environment created by the 4-tert-butylphenyl group influences the rate of coupling reactions and the metabolic stability of the resulting derivatives, providing a distinct reactivity profile compared to less hindered N1-phenyl analogs [1]. Compound procurement is indicated when SAR studies require systematic exploration of steric effects on prodrug hydrolysis rates.

Chemical Biology Tool Compound for Target Engagement Studies

The tetrahydropyridazine scaffold is validated for CB1 receptor engagement, and the 4-tert-butylphenyl group offers a potential handle for installing photoaffinity labels or biotin tags via the carboxylic acid. The resulting probe molecules would enable chemoproteomic identification of binding partners beyond CB1 or investigation of off-target engagement profiles [1]. This scenario leverages the compound's unique combination of a privileged core scaffold and a carboxylic acid functional group positioned distal to the key N1 pharmacophore.

Baseline for Interlaboratory Reproducibility Studies in CB1 Antagonist Screening

Given the defined purity (≥95%) and well-characterized physicochemical properties (MW, XLogP3-AA, HBD/HBA counts) [2], this compound can serve as a standardized reference material for interlaboratory comparisons of CB1 binding assays or functional antagonist screens. Its structural definition provides a consistent benchmark that is less variable than advanced lead compounds with complex stereochemistry or salt forms.

Quote Request

Request a Quote for 1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.